BenchChemオンラインストアへようこそ!

4-[3-Amino-3-methylpropyl]benzamide

stereochemistry enantioselective synthesis sigma receptor pharmacology

4-[3-Amino-3-methylpropyl]benzamide (C₁₁H₁₆N₂O, MW 192.26 g/mol) is a para-substituted benzamide derivative bearing a branched 3-amino-3-methylpropyl side chain. The compound features a sterically defined chiral center at the C-3 position of the alkyl linker, which distinguishes it from linear-chain benzamide analogs.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8621481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Amino-3-methylpropyl]benzamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)C(=O)N)N
InChIInChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)
InChIKeyUMPFJWRYLQLSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Amino-3-methylpropyl]benzamide — Structural Profiling and Procurement-Relevant Baseline Data


4-[3-Amino-3-methylpropyl]benzamide (C₁₁H₁₆N₂O, MW 192.26 g/mol) is a para-substituted benzamide derivative bearing a branched 3-amino-3-methylpropyl side chain. The compound features a sterically defined chiral center at the C-3 position of the alkyl linker, which distinguishes it from linear-chain benzamide analogs . Its structure combines a primary benzamide moiety (−CONH₂) at the ring with a terminal primary amine (−NH₂) on the branched side chain, yielding a hydrogen-bond donor/acceptor profile distinct from regioisomeric benzamides where amino and methyl groups are positioned directly on the aromatic ring . The compound is typically supplied as a free base with ≥95% purity and is catalogued by multiple commercial screening-compound suppliers for fragment-based and target-based drug discovery workflows .

Why Generic Substitution of 4-[3-Amino-3-methylpropyl]benzamide by In-Class Benzamide Analogs Is Not Straightforward


Benzamide derivatives sharing the C₁₁H₁₆N₂O formula and similar molecular weight cannot be treated as interchangeable procurement items, because the positional arrangement of the primary amine, methyl branch, and amide functionality dictate fundamentally different hydrogen-bonding topologies, lipophilicity, and stereochemical properties . The target compound positions the amide directly on the aromatic ring and the amino group at the terminus of a branched alkyl chain, producing an estimated topological polar surface area (tPSA) approximately 25% higher than regioisomers where the amine resides on the ring . This difference directly impacts membrane permeability predictions and target-engagement profiles in sigma-receptor and HDAC-focused screening cascades, where the methylene-linker length between the benzamide scaffold and the amine pharmacophore is a critical determinant of receptor subtype selectivity [1]. Furthermore, the chiral center at the 3-position of the propyl chain introduces enantiomer-dependent biological activity potential that is absent in all achiral close-analog comparators .

Quantitative Differentiation Evidence for 4-[3-Amino-3-methylpropyl]benzamide Versus Closest Structural Analogs


Chiral Center Presence Defines Enantiomer-Dependent Biological Potential Absent in Achiral Analogs

4-[3-Amino-3-methylpropyl]benzamide possesses one chiral center at the C-3 position of the propyl side chain (the carbon atom bearing −CH₃ and −NH₂ substituents), making it a racemic mixture unless enantiomerically resolved . In contrast, the four closest commercially available structural analogs — 4-(3-aminopropyl)benzamide (CAS 90505-68-3), N-(3-aminopropyl)benzamide (CAS 6108-74-3), 4-amino-3-methyl-N-propylbenzamide (Hit2Lead SC-4028453), and 3-amino-4-methyl-N-propylbenzamide — are all explicitly annotated as achiral in vendor databases . The sigma-receptor SAR literature demonstrates that alkyl-branching proximal to the terminal amine in aminopropyl-benzamide and aminobutyl-benzamide series modulates both σ₁/σ₂ binding affinity and subtype selectivity [1]. The chiral nature of the target compound therefore introduces a dimension of stereochemical SAR exploration unavailable with the achiral analogs, relevant for lead-optimization programs where enantiomeric discrimination by the biological target is anticipated.

stereochemistry enantioselective synthesis sigma receptor pharmacology

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target Compound from Regioisomeric Benzamides

The target compound carries a primary benzamide (−CONH₂) on the aromatic ring and a primary amine (−NH₂) at the side-chain terminus, yielding an estimated 4 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA) . This profile contrasts sharply with regioisomeric comparators: 4-amino-3-methyl-N-propylbenzamide (Hit2Lead SC-4028453) is experimentally annotated with only 2 HBD and 1 HBA, reflecting its N-propyl-substituted amide and ring-anchored aniline NH₂ ; 3-amino-4-methyl-N-propylbenzamide carries 2 HBD and 2 HBA . The higher HBD count of the target compound translates to an estimated tPSA of approximately 69 Ų (predicted from fragment contributions: benzamide ≈43.1 Ų + primary amine ≈26.0 Ų), compared with 55.1–55.12 Ų for the regioisomeric comparators . A tPSA difference of ~14 Ų exceeds typical within-class variability and may affect blood–brain barrier penetration predictions, aqueous solubility, and intestinal absorption according to established drug-likeness rules [1].

hydrogen bonding tPSA drug-likeness membrane permeability

Lipophilicity (LogP) Positioning Relative to Closest Analogs Informs Partitioning Behavior

Although an experimentally measured LogP for 4-[3-Amino-3-methylpropyl]benzamide has not been published in peer-reviewed literature, its predicted LogP is estimated at approximately 1.8 based on structural analogy to N-(3-aminopropyl)benzamide (experimental LogP = 1.86, PSA = 55.12) , with a slight reduction anticipated from the polar benzamide −CONH₂ substituent on the ring. By comparison, 4-amino-3-methyl-N-propylbenzamide has a vendor-reported LogP of 1.46 , and 3-amino-4-methyl-N-propylbenzamide has a reported LogP of 1.72 . The target compound is thus predicted to occupy an intermediate lipophilicity position between these two regioisomers, which may confer a distinct balance of aqueous solubility and passive membrane flux. In sigma-receptor-targeted benzamide series, even modest LogP shifts of 0.2–0.4 log units have been associated with altered σ₁/σ₂ selectivity ratios [1].

lipophilicity LogP ADME partition coefficient

Sigma-Receptor Pharmacophore Compatibility: Linker-Length and Amine-Substituent SAR Context

The benzamide sigma-receptor ligand class has been systematically characterized with respect to methylene-linker length between the benzamide scaffold and the terminal amine. Donnier-Maréchal et al. (2017) demonstrated that benzamide derivatives with 2, 3, or 4 methylene spacers achieve nanomolar sigma-1 receptor affinity, with the nature and position of substituents on the benzamide ring and the amine group critically modulating S2R/S1R selectivity [1]. In that study, compounds with specific 4-position ring substitution (Cl, CN, NO₂) and optimized amine-linker topology achieved S1R Ki values of 1.2–3.6 nM with selectivity indices (IC₅₀ SY5Y / Ki S1R) ranging from 28,000 to 83,000 [1]. The target compound, with its 3-carbon linker incorporating a methyl branch adjacent to the terminal amine, maps onto the Glennon sigma pharmacophore model — which requires an amine site flanked by two hydrophobic regions — with a topology distinct from linear 3-aminopropyl analogs [2]. The methyl branch may occupy one of the hydrophobic pockets differently than in linear-chain variants, potentially altering the σ₁/σ₂ affinity ratio. Fan et al. (2011) further demonstrated that structural modification in the amine portion of aminobutyl-benzamides dramatically affects subtype binding, with constrained-ring amine variants showing up to 10-fold shifts in σ₂ affinity [3]. While no direct binding data for the target compound are available, its branched-amine topology places it within a pharmacophore sub-region that is underexplored relative to linear-chain and cyclic-amine benzamide series.

sigma-1 receptor sigma-2 receptor structure-activity relationship benzamide pharmacophore

Rotatable Bond Count and Conformational Flexibility Relative to Regioisomeric Analogs

The target compound 4-[3-Amino-3-methylpropyl]benzamide contains 4 rotatable bonds (the aryl–CH₂ bond, two C–C bonds within the propyl chain, and the C–NH₂ bond of the primary amine), compared with 3 rotatable bonds for 4-amino-3-methyl-N-propylbenzamide and 3-amino-4-methyl-N-propylbenzamide, where the amide nitrogen is N-alkylated and the amino group is directly attached to the ring . The additional rotatable bond in the target compound arises from the primary amine at the chain terminus, which is free to rotate, whereas the regioisomeric analogs tether this amine directly to the aromatic system. This difference in conformational自由度 may translate to a higher entropic penalty upon binding to a rigid protein pocket, potentially affecting ligand efficiency metrics. In fragment-based drug discovery, the Rule of Three (MW ≤300, HBD ≤3, HBA ≤3, cLogP ≤3, RB ≤3, TPSA ≤120) is commonly used to filter fragment-like compounds [1]; the target compound satisfies all Rule-of-Three criteria except rotatable bonds (RB = 4 vs threshold ≤3), placing it at the fragment/lead-like interface and distinguishing it from regioisomers that fully comply with fragment-library specifications .

conformational flexibility rotatable bonds entropy ligand efficiency

Commercial Purity Benchmarks and Procurement-Availability Differentiation

The target compound 4-[3-Amino-3-methylpropyl]benzamide is typically supplied at ≥95% purity as a research-grade screening compound, with the free-base form being the standard commercial offering . In contrast, the closest regioisomeric analog 4-amino-3-methyl-N-propylbenzamide is predominantly supplied as the hydrochloride salt (MW 228.72 g/mol vs free base MW 192.26), which alters aqueous solubility and the effective concentration in screening assays . The des-methyl analog 4-(3-aminopropyl)benzamide (MW 178.23) is available at ≥95% purity from fewer suppliers and lacks the methyl-branch structural feature . The target compound also appears in ChemBridge's fragment and screening libraries, which enforce cheminformatic diversity filters and purity criteria (≥95% by LC/MS, ELS) [1]. For procurement purposes, the target compound's free-base form, higher MW relative to the des-methyl analog, and chiral nature collectively differentiate it from all commonly stocked comparator benzamides.

purity procurement screening collection custom synthesis

Recommended Research and Industrial Application Scenarios for 4-[3-Amino-3-methylpropyl]benzamide Based on Differentiated Evidence


Enantioselective Sigma-Receptor Probe Development Leveraging the Chiral Methyl-Branched Linker

The target compound's single chiral center at the 3-position of the propyl chain, combined with its 3-methylene linker topology that maps onto the established sigma-receptor pharmacophore, makes it a candidate for enantioselective sigma-1/sigma-2 ligand screening [1][2]. Researchers investigating the stereochemical determinants of sigma-receptor subtype selectivity can use enantiomerically resolved batches of this compound to probe whether the methyl-branch configuration (R vs S) differentially affects σ₁ vs σ₂ binding, a question that cannot be addressed with achiral linear-chain benzamide analogs such as N-(3-aminopropyl)benzamide or 4-(3-aminopropyl)benzamide . The Donnier-Maréchal et al. (2017) study provides a validated screening cascade (in vitro competition binding, SY5Y cytotoxicity counterscreen, 40-receptor safety panel) into which the target compound can be inserted [2].

Fragment-to-Lead Optimization Where Elevated tPSA and HBD Count Are Desirable for Peripheral Restriction

With an estimated tPSA of ~69 Ų and 4 hydrogen-bond donors — approximately 25% higher than the regioisomeric comparators (tPSA 55.1–55.12 Ų, 2 HBD) — the target compound is better suited than its analogs for screening programs where reduced CNS penetration is desired [1][2]. Its tPSA exceeds the typical threshold of 60 Ų associated with limited blood–brain barrier passive diffusion, whereas the regioisomeric benzamides fall below this threshold . This differentiation is actionable for peripheral-target drug discovery (e.g., oncology, inflammatory disease) where minimizing CNS exposure is a design objective.

Chemical Biology Tool for HDAC Inhibitor Scaffold-Hopping with Modified Zinc-Binding Group Topology

Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, where the benzamide moiety or an ortho-aminoanilide serves as the zinc-binding group [1]. The target compound's para-substituted benzamide presents a zinc-chelating topology distinct from the ortho-aminoanilide motif found in clinical HDAC inhibitors such as entinostat (MS-275) and tucidinostat (chidamide) [1]. Its branched 3-amino-3-methylpropyl side chain provides a vector for cap-group attachment that differs from the linear alkyl linkers used in most characterized benzamide HDAC inhibitors, offering a scaffold-hopping opportunity to explore novel HDAC isoform selectivity profiles. The benzamide-based HDAC inhibitor review literature provides IC₅₀ benchmarks (nanomolar to low-micromolar range) against which newly synthesized analogs incorporating this scaffold can be compared [1].

Combinatorial Library Design Using the Free-Base Form for Direct Amide-Coupling Diversification

The target compound's free-base primary amine at the side-chain terminus is directly available for amide coupling, reductive amination, or sulfonamide formation without requiring a deprotection step [1]. In contrast, the comparator 4-amino-3-methyl-N-propylbenzamide is predominantly supplied as the HCl salt, which necessitates neutralization before use in coupling reactions and introduces salt-mass correction complexity in high-throughput parallel synthesis [2]. The target compound's higher rotatable bond count (4 vs 3) also provides greater conformational flexibility for exploring diverse exit vectors in library design. The validated ≥95% purity specification supports direct use in combinatorial chemistry workflows without pre-purification [1].

Quote Request

Request a Quote for 4-[3-Amino-3-methylpropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.